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Compound of Interest

Compound Name: Telatinib

Cat. No.: B1682010 Get Quote

An In-depth Technical Guide on the Chemical Properties of Telatinib (BAY 57-9352)

Introduction
Telatinib, also known by its developmental code BAY 57-9352, is a potent, orally available

small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a member of

the furopyridazine class of compounds.[4] Telatinib has been investigated for its anti-

angiogenic and anti-tumor activities, primarily through its inhibition of vascular endothelial

growth factor receptors (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.

[1][4][5] This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and relevant experimental data for Telatinib, targeted at researchers,

scientists, and professionals in drug development.

Chemical and Physical Properties
The fundamental chemical and physical properties of Telatinib are summarized in the table

below. These identifiers and descriptors are crucial for its characterization and use in research

and development.
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Property Value Reference

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-

d]pyridazin-7-yl]oxymethyl]-N-

methylpyridine-2-carboxamide

[4]

Synonyms
Telatinib, BAY 57-9352, Bay-

579352
[4][6]

Molecular Formula C₂₀H₁₆ClN₅O₃ [4][6][7]

Molecular Weight 409.8 g/mol [4][6]

CAS Number 332012-40-5 [4][5][8]

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)CO

C2=NN=C(C3=C2OC=C3)NC4

=CC=C(C=C4)Cl

[4][7]

InChI Key
QFCXANHHBCGMAS-

UHFFFAOYSA-N
[4][7]

Appearance Solid [9]

pKa 14.18 ± 0.40 (Predicted) [9]

Solubility

Insoluble in water and ethanol;

Soluble in DMSO (≥20.5

mg/mL)

[5][9][10]

Storage Temperature Store at -20°C [8][9]

Mechanism of Action and Signaling Pathways
Telatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of

action involves the inhibition of key receptor tyrosine kinases that play crucial roles in tumor

angiogenesis and proliferation.[1][5] Telatinib is a potent inhibitor of VEGFR2/3, c-Kit, and

PDGFRα.[1][4][5][8] By blocking these signaling pathways, Telatinib can inhibit the growth of

new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth

and metastasis.[5]
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The inhibitory activity of Telatinib against its primary targets has been quantified in biochemical

assays, with the following IC₅₀ values reported:

VEGFR-2: 6 nM[1][2][5]

VEGFR-3: 4 nM[1][2][5]

c-Kit: 1 nM[1][2][5]

PDGFRα: 15 nM[1][2][5][8]

Telatinib exhibits little inhibitory activity against other kinase families such as the Raf kinase

pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor

receptor (FGFR) family, and the Tie-2 receptor.[1][5]
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Telatinib's inhibitory action on key signaling pathways.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of

Telatinib are proprietary and not extensively detailed in publicly available literature. However,

the cited research describes the types of methodologies employed to determine its chemical

properties and biological activity.

In Vitro Kinase Assays: The inhibitory activity of Telatinib against various kinases (VEGFR,

PDGFR, c-Kit) was likely determined using enzymatic assays. A typical workflow for such an

assay is outlined below.
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Generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays: To assess the effect of Telatinib on cellular processes, researchers utilized

cell-based assays. For instance, its ability to suppress VEGF-dependent proliferation of human

umbilical vein endothelial cells (HUVECs) was measured, yielding an IC₅₀ of 26 nM.[5]

Similarly, the inhibition of PDGF-stimulated growth of human aortic smooth muscle cells was

determined, with an IC₅₀ of 249 nM.[5]

In Vivo Studies: The anti-tumor efficacy of Telatinib has been evaluated in various human

tumor xenograft models in mice, including breast, colon, non-small cell lung, pancreatic, and
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prostate cancers.[5] These studies typically involve the administration of Telatinib to tumor-

bearing animals and monitoring tumor growth over time compared to a control group. While

specific dosing regimens and vehicle formulations are mentioned in clinical trial documents,

detailed preclinical protocols are not fully disclosed. For in vivo studies in mice, Telatinib has

been formulated as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na)

for oral administration or in a solution of DMSO, PEG300, Tween80, and water for injection.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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